
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethynylphenyl diazenyl group, a phenoxy group, and a bromo-methylpropanoate moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate typically involves multiple steps:
Formation of the Ethynylphenyl Diazenyl Intermediate: This step involves the diazotization of 3-ethynylaniline followed by coupling with a phenol derivative under acidic conditions.
Etherification: The intermediate is then subjected to etherification with a suitable halogenated ether to form the phenoxy linkage.
Esterification: The final step involves esterification with 2-bromo-2-methylpropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromo group can be substituted with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study the effects of diazenyl and ethynyl groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and diazenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-chloro-2-methylpropanoate
- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-iodo-2-methylpropanoate
Uniqueness
The uniqueness of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The presence of the bromo group, in particular, may influence its reactivity in substitution reactions and its interaction with biological targets.
Propriétés
Formule moléculaire |
C28H33BrN2O8 |
|---|---|
Poids moléculaire |
605.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[4-[(3-ethynylphenyl)diazenyl]phenoxy]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C28H33BrN2O8/c1-4-22-6-5-7-24(20-22)31-30-23-8-10-25(11-9-23)39-21-26(32)37-18-16-35-14-12-34-13-15-36-17-19-38-27(33)28(2,3)29/h1,5-11,20H,12-19,21H2,2-3H3 |
Clé InChI |
LVQKJLKHQKSNMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OCCOCCOCCOCCOC(=O)COC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


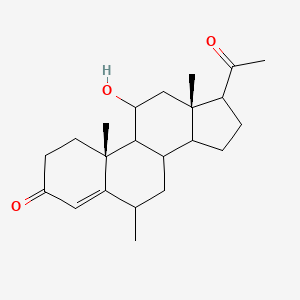
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
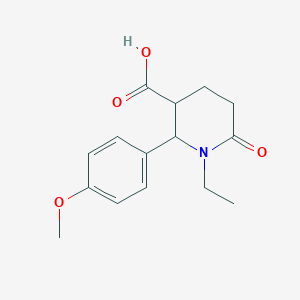
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
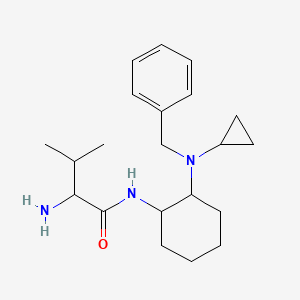

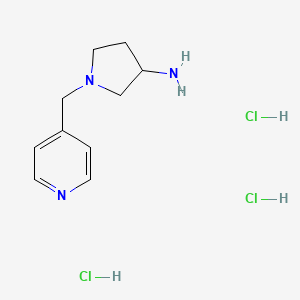
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
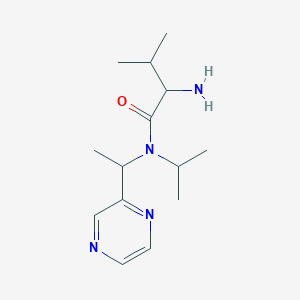

![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)


